Tert-butyl 7-(aminomethyl)-2-azaspiro[3.5]nonane-2-carboxylate;hydrochloride
Description
Tert-butyl 7-(aminomethyl)-2-azaspiro[3.5]nonane-2-carboxylate;hydrochloride is a synthetic compound with the molecular formula C12H23ClN2O2. It is known for its unique spirocyclic structure, which consists of a spiro-linked azaspiro nonane ring system. This compound is often used in various chemical and pharmaceutical research applications due to its interesting chemical properties and potential biological activities .
Properties
IUPAC Name |
tert-butyl 7-(aminomethyl)-2-azaspiro[3.5]nonane-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2.ClH/c1-13(2,3)18-12(17)16-9-14(10-16)6-4-11(8-15)5-7-14;/h11H,4-10,15H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGMMPNNMEXWNPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CCC(CC2)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategies and Key Reaction Pathways
The synthesis of tert-butyl 7-(aminomethyl)-2-azaspiro[3.5]nonane-2-carboxylate hydrochloride revolves around constructing the spiro[3.5]nonane core, introducing the aminomethyl group, and finalizing the tert-butyloxycarbonyl (Boc) protection and hydrochloride salt formation. Three primary strategies dominate the literature:
Ring-Closing Metathesis (RCM) Followed by Functionalization
A widely cited approach involves ring-closing metathesis to form the spirocyclic framework. Starting from tert-butyl 4-methylenepiperidine-1-carboxylate, Zn/Cu-mediated radical cyclization with trichloroacetyl chloride generates the spiro[3.5]nonane skeleton. Subsequent aminomethylation is achieved via reductive amination using sodium cyanoborohydride and ammonium acetate, yielding the free base. Final treatment with hydrochloric acid in ethyl acetate produces the hydrochloride salt.
Key Data:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclization | Zn/Cu, trichloroacetyl chloride, DME, rt | 15% |
| Aminomethylation | NH4OAc, NaBH3CN, MeOH | 62% |
| Salt Formation | HCl (g), EtOAc | 95% |
Iodocyclization and Nucleophilic Substitution
An alternative route from the PDF resource employs iodocyclization to construct the spiro ring. Ethyl 7-iodo-2-azaspiro[3.5]nonane-2-carboxylate is treated with ammonia in acetonitrile, displacing iodine to introduce the aminomethyl group. Boc protection via di-tert-butyl dicarbonate (Boc2O) and triethylamine precedes hydrochloride salt formation.
Optimization Insight:
Asymmetric Synthesis for Enantiomerically Pure Forms
Patent CN110483369B details a chiral pool approach using (7S)-5-azaspiro[2.4]heptane-7-ylcarbamate intermediates. While focused on a smaller spirocycle, the method’s optical resolution techniques (e.g., chiral HPLC) are applicable to the target compound. Enzymatic hydrolysis with lipases separates enantiomers before Boc protection.
Detailed Preparation Methods
Method A: Radical Cyclization (Adapted from ChemicalBook)
Synthesis of tert-Butyl 2-Oxo-7-Azaspiro[3.5]Nonane-7-Carboxylate
- Reactants: tert-Butyl 4-methylenepiperidine-1-carboxylate (2.96 g, 15 mmol), Zn/Cu couple (6.54 g, 172.5 mmol).
- Conditions: t-BuOMe (60 mL), 2,2,2-trichloroacetyl chloride in DME, room temperature, 12 hours.
- Workup: NH4Cl quenching, EtOAc extraction, CombiFlash purification (EtOAc/Hexane).
- Yield: 15% (619 mg).
Reductive Amination to Introduce Aminomethyl Group
- Reactants: Spirocyclic ketone (500 mg, 2.1 mmol), ammonium acetate (1.6 g, 21 mmol).
- Conditions: MeOH, NaBH3CN (132 mg, 2.1 mmol), 24 hours, rt.
- Purification: Silica gel chromatography (CH2Cl2/MeOH/NH4OH).
- Yield: 62%.
Hydrochloride Salt Formation
Method B: Iodocyclization (From Semanticscholar PDF)
Iodination of Spirocyclic Precursor
- Reactants: 7-Methylene-2-azaspiro[3.5]nonane (10 g, 42 mmol), I2 (76.2 g, 0.3 mol).
- Conditions: CH3CN, NaHCO3 (25.2 g, 0.3 mol), 0°C to rt, 1 hour.
- Workup: MTBE extraction, Na2S2O3 wash, distillation.
- Yield: 91% (26.2 g).
Amination and Boc Protection
Analytical Characterization and Quality Control
Spectroscopic Data
Challenges and Optimization Opportunities
- Low Cyclization Yields: The 15% yield in Method A highlights inefficiencies in radical cyclization. Microwave-assisted RCM or photoredox catalysis could improve kinetics.
- Racemization: Asymmetric hydrogenation using Ru-BINAP catalysts may enhance enantiomeric excess in chiral variants.
- Solubility Issues: The hydrochloride salt exhibits limited solubility in apolar solvents; co-solvents (DMSO/EtOAc) improve reaction homogeneity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 7-(aminomethyl)-2-azaspiro[3.5]nonane-2-carboxylate;hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide or acyl chlorides in the presence of a catalyst like pyridine.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted spirocyclic compounds.
Scientific Research Applications
Tert-butyl 7-(aminomethyl)-2-azaspiro[3.5]nonane-2-carboxylate;hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of tert-butyl 7-(aminomethyl)-2-azaspiro[3.5]nonane-2-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate
- Tert-butyl 2-(aminomethyl)-7-azaspiro[3.5]nonane-7-carboxylate
- Tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate
Uniqueness
Tert-butyl 7-(aminomethyl)-2-azaspiro[3.5]nonane-2-carboxylate;hydrochloride is unique due to its specific spirocyclic structure and the presence of an aminomethyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .
Biological Activity
Tert-butyl 7-(aminomethyl)-2-azaspiro[3.5]nonane-2-carboxylate;hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Chemical Formula : C13H24N2O2
- Molecular Weight : 240.34 g/mol
- IUPAC Name : tert-butyl 7-amino-2-azaspiro[3.5]nonane-2-carboxylate
- CAS Number : 1408075-19-3
| Property | Value |
|---|---|
| Appearance | Sticky oil to solid |
| Hazard Statements | H302-H315-H319-H335 |
| Precautionary Statements | P261-P305+P351+P338 |
Research indicates that compounds similar to tert-butyl 7-(aminomethyl)-2-azaspiro[3.5]nonane-2-carboxylate may act as inhibitors of fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids. This inhibition can lead to increased levels of these signaling molecules, potentially providing therapeutic effects in pain management and inflammation control .
Therapeutic Applications
- Anti-inflammatory Effects : Compounds derived from the azaspiro framework have shown promise in treating inflammatory conditions by modulating chemokine receptors such as CCR3 and CCR5, which are implicated in various inflammatory and autoimmune diseases .
- Antiviral Activity : The compound has been studied for its potential in the treatment of HIV and AIDS by targeting chemokine receptors that facilitate viral entry into host cells .
- Neuroprotective Effects : Preliminary studies suggest that this compound may exhibit neuroprotective properties, making it a candidate for further research in neurodegenerative diseases .
Study 1: Inhibition of FAAH
A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that derivatives of the azaspiro structure effectively inhibit FAAH activity, leading to enhanced endocannabinoid signaling. This was associated with reduced pain responses in animal models, suggesting potential applications in pain relief therapies .
Study 2: Chemokine Receptor Modulation
Research investigated the impact of azaspiro compounds on CCR3 and CCR5 receptors, revealing that certain derivatives could modulate receptor activity, thereby influencing immune responses and offering a pathway for developing new anti-inflammatory drugs .
Q & A
Q. Table 1: Example Synthetic Pathway
| Step | Reaction Type | Reagents/Conditions | Key Intermediate |
|---|---|---|---|
| 1 | Reductive Amination | Aldehyde, NaBH(OAc)₃, DCM | Boc-protected spirocyclic amine |
| 2 | Boc Deprotection | TFA, DCM | Free amine derivative |
| 3 | Functionalization | HATU, aryl carboxylic acids | Final amide/spirocyclic product |
Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR, X-ray) for this spirocyclic compound?
Answer:
Discrepancies in spectral interpretation often arise from conformational flexibility or crystal packing effects. For X-ray crystallography, refinement using programs like SHELXL (optimized for small molecules) is critical. SHELXL allows robust handling of high-resolution data and twinned crystals, enabling precise determination of bond angles and torsional strain in the spirocyclic core . For NMR, dynamic effects (e.g., ring puckering) may require variable-temperature (VT-NMR) or 2D experiments (COSY, NOESY) to resolve overlapping signals. Cross-validation with computational methods (DFT-based chemical shift predictions) is recommended.
Basic: What safety precautions are essential when handling this compound?
Answer:
While specific hazards vary by derivative, related spirocyclic compounds may exhibit acute oral toxicity (Category 4, H302), skin irritation (H315), and respiratory tract irritation (H335) . Essential precautions include:
- PPE : Gloves, lab coat, and eye protection.
- Ventilation : Use fume hoods during synthesis or weighing.
- Storage : Keep in a cool, dry place (<20°C) under inert gas (N₂/Ar) to prevent degradation .
Advanced: How does the stereochemistry of the aminomethyl group influence biological activity in drug discovery applications?
Answer:
The aminomethyl group’s stereochemistry can modulate binding to targets like dopamine D4 receptors (D4R). For example, diazaspirocyclic antagonists synthesized from similar scaffolds show that axial vs. equatorial positioning of substituents alters receptor affinity by up to 10-fold. Computational docking (e.g., AutoDock Vina) combined with SAR studies is critical to map steric and electronic effects. Experimental validation via chiral resolution (HPLC with chiral columns) and in vitro assays (e.g., cAMP inhibition) is recommended .
Basic: What analytical techniques are most reliable for purity assessment?
Answer:
- HPLC/MS : Detects impurities ≥0.1% using C18 columns and gradient elution (e.g., 5–95% acetonitrile/water + 0.1% formic acid).
- NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ identifies residual solvents or byproducts.
- Elemental Analysis : Validates C/H/N ratios (±0.4% tolerance) .
Advanced: What strategies mitigate low yields during spirocyclic ring formation?
Answer:
Low yields often stem from ring strain or competing polymerization. Strategies include:
- Solvent Optimization : Use high-dielectric solvents (DMF, DMSO) to stabilize transition states.
- Catalysis : Pd-mediated cross-coupling or organocatalysts (e.g., proline derivatives) to enhance stereoselectivity.
- Temperature Control : Slow addition of reagents at –78°C to favor kinetically controlled pathways .
Basic: How is the compound’s stability under varying pH conditions characterized?
Answer:
Stability studies involve:
pH Buffers : Incubate the compound in buffers (pH 1–12) at 37°C.
LC-MS Monitoring : Track degradation products (e.g., Boc cleavage at acidic pH).
Kinetic Modeling : Calculate half-lives (t₁/₂) using first-order decay models.
Typical finding: Boc groups hydrolyze rapidly at pH <3, while the spirocyclic core remains intact at neutral pH .
Advanced: How can researchers address discrepancies in reported CAS numbers or structural identifiers?
Answer:
Cross-reference multiple databases (e.g., PubChem, Reaxys) and synthetic protocols. For example, "tert-butyl 7-amino-2-azaspiro[3.5]nonane-2-carboxylate hydrochloride" (CAS: 2241139-81-9 ) may have analogs with subtle substituent differences. Confirm structures via HRMS and 2D NMR (HSQC, HMBC) to resolve ambiguity. Contradictions often arise from vendor-specific naming conventions or regioisomeric variations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
